molecular formula C7H16N2O2 B089506 (6-Aminohexyl)carbamic acid CAS No. 143-06-6

(6-Aminohexyl)carbamic acid

Cat. No. B089506
CAS RN: 143-06-6
M. Wt: 160.21 g/mol
InChI Key: HDIHOAXFFROQHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N6-(6-carbamoylhexyl)-FAD-D-amino acid oxidase from pig kidney, a semi-synthetic oxidase, involves the succinimido ester of N6-(6-carboxyhexyl)-FAD reacting with apo-D-amino-acid oxidase in the presence of benzoate. This process yields a fully active enzyme with covalently bound FAD analogues, demonstrating the structural and functional versatility of (6-Aminohexyl)carbamic acid derivatives in enzyme modification (Stocker, Hecht, & Bückmann, 1996). Additionally, the synthesis of various (6-Aminohexyl)carbamic acid derivatives has been optimized for different applications, including affinity chromatography and as immobilized active coenzymes, showcasing the chemical's adaptability and functionality (Rieke, Barry, & Mosbach, 1979).

Scientific Research Applications

  • Enhanced Detection of Amino Acids and Peptides : AQC is used to increase the detection sensitivity of amino acids and peptides in high-performance liquid chromatography (HPLC) with fluorescence detection. This includes the electrochemical detection of AQC amino acids and peptide derivatives following reverse-phase HPLC (Li, Krull, & Cohen, 1996).

  • Enantioseparation of Amino Acids : The fluorescent tag AQC is employed for enantioseparation of amino acids and other zwitterionic compounds on cinchona-based chiral stationary phases, making it useful in studying isomers of amino acids (Hellinger, Horak, & Lindner, 2013).

  • Amino Acid and Amino Sugar Analysis : AQC is utilized for the derivatization of amino acids in a method tested for use with HPLC, allowing for simultaneous amino acid and amino sugar analysis (Díaz, Lliberia, Comellas, & Broto-Puig, 1996).

  • Protein Compositional Analysis : AQC serves as a derivatization reagent for accurate amino acid analysis of hydrolyzed peptides and proteins, aiding in compositional protein analysis (Cohen, DeAntonis, & Michaud, 1993).

  • Carbamate Reagents for Amino Acid Analysis : AQC demonstrates the utility of a novel class of derivatizing agents used for amino acid analysis, particularly due to its fluorescent properties after chromatographic separation (Strydom, 1996).

  • Analysis of Free Amino Acids in Tea : AQC pre-column derivatization, coupled with reversed-phase liquid chromatography and diode array detection (RPLC–DAD), is used for the analysis of free amino acids in tea, demonstrating its application in food analysis (Zhou et al., 2019).

  • Comparison of Detection Modes for Amino Acids : AQC is studied for its application in HPLC with multiple detection modes, such as UV, fluorescence, and mass spectrometry, for amino acid analysis (Sung, Berthod, Roy, & Armstrong, 2021).

Safety And Hazards

“(6-Aminohexyl)carbamic acid” is classified as a flammable solid and can cause serious eye irritation . Safety precautions include wearing protective gloves, clothing, and eye protection, and avoiding heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

6-aminohexylcarbamic acid
Source PubChem
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InChI

InChI=1S/C7H16N2O2/c8-5-3-1-2-4-6-9-7(10)11/h9H,1-6,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIHOAXFFROQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCNC(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H16N2O2
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DSSTOX Substance ID

DTXSID2059726
Record name Hexamethylenediamine carbamate
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Molecular Weight

160.21 g/mol
Source PubChem
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Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals, Fine powder; [MSDSonline]
Record name Carbamic acid, N-(6-aminohexyl)-
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Product Name

(6-Aminohexyl)carbamic acid

CAS RN

143-06-6
Record name Hexamethylenediamine carbamate
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Record name (6-aminohexyl)carbamic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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